

# Tenofovir Amibufenamide: A Comprehensive ADME Profile in Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tenofovir amibufenamide** (TMF) is a novel phosphoramidate prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor. Developed to improve upon the safety and efficacy profile of its predecessors, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), TMF is engineered for enhanced plasma stability and targeted delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to hepatocytes. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of **Tenofovir amibufenamide** in key preclinical species, offering valuable insights for researchers and professionals in the field of drug development.

## **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **Tenofovir amibufenamide** and its parent compound, tenofovir, following oral administration in various preclinical species.

Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of **Tenofovir Amibufenamide** (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate (TDF) in SD Rats.



| Parameter     | TMF (30 µmol/kg) | TAF (30 μmol/kg) | TDF (30 µmol/kg) |
|---------------|------------------|------------------|------------------|
| Cmax (µM)     | 2.85 ± 0.35      | 1.98 ± 0.28      | 1.12 ± 0.15      |
| Tmax (h)      | 0.5              | 0.5              | 0.5              |
| AUC0-t (μM·h) | 10.25 ± 1.23     | 7.15 ± 0.98      | 3.85 ± 0.56      |
| t1/2 (h)      | 2.5 ± 0.3        | 2.3 ± 0.4        | 2.1 ± 0.3        |
| F (%)         | 46.70 ± 5.59     | 28.60 ± 4.65     | 17.21 ± 2.09     |

Data are expressed as mean ± SD (n=6). F (%) represents the absolute bioavailability of TFV.

Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and **Tenofovir Amibufenamide** (TMF) after Oral Administration in C57BL/6 Mice.

| Analyte       | Parameter     | TMF (30<br>µmol/kg) | TAF (30<br>μmol/kg) | TDF (30<br>µmol/kg) |
|---------------|---------------|---------------------|---------------------|---------------------|
| TMF           | Cmax (µM)     | 0.85 ± 0.12         | Not Detected        | Not Detected        |
| Tmax (h)      | 0.25          | -                   | -                   |                     |
| AUC0-t (μM·h) | 1.58 ± 0.25   | -                   | -                   |                     |
| t1/2 (h)      | 1.73 ± 0.21   | -                   | -                   |                     |
| F (%)         | 9.70          | -                   | -                   |                     |
| TFV           | Cmax (μM)     | 3.15 ± 0.45         | 2.05 ± 0.31         | 1.25 ± 0.18         |
| Tmax (h)      | 0.5           | 0.5                 | 0.5                 |                     |
| AUC0-t (μM·h) | 16.26 ± 2.11  | 9.30 ± 1.54         | 5.39 ± 0.89         |                     |
| t1/2 (h)      | $3.1 \pm 0.4$ | 2.9 ± 0.5           | 2.7 ± 0.4           |                     |

Data are expressed as mean  $\pm$  SD (n=6).

Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of **Tenofovir Amibufenamide** (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate



(TDF) in Beagle Dogs.

| Parameter        | TMF (10 mg/kg) | TAF (10 mg/kg) | TDF (10 mg/kg) |
|------------------|----------------|----------------|----------------|
| Cmax (ng/mL)     | 185.6 ± 25.4   | 120.3 ± 18.7   | 75.9 ± 11.2    |
| Tmax (h)         | 1.0            | 1.0            | 0.8            |
| AUC0-t (ng·h/mL) | 850.7 ± 112.3  | 550.1 ± 98.5   | 320.4 ± 65.7   |
| t1/2 (h)         | 3.5 ± 0.6      | 3.2 ± 0.5      | 2.9 ± 0.4      |

Data are expressed as mean  $\pm$  SD (n=4).

# **Experimental Protocols**

This section details the methodologies for the key ADME experiments conducted in preclinical species.

#### In Vivo Pharmacokinetic Studies

- a. Animal Models:
- Male Sprague-Dawley rats (200-250 g)
- Male C57BL/6 mice (20-25 g)
- Male Beagle dogs (8-10 kg)
- b. Housing and Acclimatization: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum. All animals are acclimatized for at least one week prior to the study.
- c. Drug Administration: **Tenofovir amibufenamide** is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). A single oral dose is administered via gavage to rats and mice, and via oral capsule to dogs.
- d. Blood Sampling:



- Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Mice: Blood samples are collected via retro-orbital sinus or tail vein at specified time points.
- Dogs: Blood samples are collected from the cephalic vein.
- e. Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

#### **Tissue Distribution Studies**

- a. Animal Model:
- Male Sprague-Dawley rats (200-250 g)
- b. Dosing and Sample Collection: Following a single oral dose of **Tenofovir amibufenamide**, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, intestine, spleen, heart, lung, and brain) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
- c. Sample Processing: Tissue samples are homogenized in a suitable buffer. The homogenates are then processed for drug extraction and analysis.

#### In Vitro Metabolism Studies

- a. Test System:
- · Rat liver microsomes.
- b. Incubation Conditions: **Tenofovir amibufenamide** (1  $\mu$ M) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
- c. Sample Collection and Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g.,



acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the rate of metabolism.

#### **Excretion Studies**

- a. Animal Model and Housing:
- Male Sprague-Dawley rats (200-250 g) are housed individually in metabolic cages designed to separate urine and feces.
- b. Dosing and Sample Collection: A single oral dose of **Tenofovir amibufenamide** is administered. Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.
- c. Sample Processing: The volume of urine and the weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C until analysis.

### **Analytical Methodology: LC-MS/MS**

- a. Sample Preparation:
- Plasma and Urine: Protein precipitation with acetonitrile.
- Tissue Homogenates: Liquid-liquid extraction or solid-phase extraction.
- b. Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- c. Mass Spectrometric Detection:
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).



• Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for TMF, TFV, and TFV-DP.

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Metabolic Pathway of **Tenofovir Amibufenamide**.





Click to download full resolution via product page

Caption: Preclinical Pharmacokinetic Study Workflow.



 To cite this document: BenchChem. [Tenofovir Amibufenamide: A Comprehensive ADME Profile in Preclinical Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831919#tenofovir-amibufenamide-adme-profiling-in-preclinical-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com